3,6-Anhydro-1-O-hexadecanoylhexitol, widely known by its commercial designation Sorbitan monopalmitate or Span 40 (CAS: 26266-57-9), is a nonionic, lipophilic surfactant and emulsifier derived from the esterification of sorbitan with hexadecanoic (palmitic) acid . Characterized by an intermediate Hydrophilic-Lipophilic Balance (HLB) of 6.7 and a gel-to-liquid phase transition temperature of 46–47 °C, it is a solid wax at room temperature [1]. In industrial and pharmaceutical procurement, this compound is primarily sourced as a structural vesicle-former for niosomes, a gelator for topical organogels, and a critical phase-stabilizer for oil-in-water (O/W) and water-in-oil (W/O) emulsions [2]. Its specific chain length (C16) provides a unique balance of membrane rigidity and thermal processability, making it a foundational excipient in advanced drug delivery systems, cosmetics, and specialized food processing where precise rheological control is mandated.
Substituting 3,6-Anhydro-1-O-hexadecanoylhexitol with closely related sorbitan esters—such as the shorter-chain monolaurate (Span 20) or the longer-chain monostearate (Span 60)—frequently results in formulation failure due to drastic shifts in phase transition temperatures and HLB values [1]. Span 20 is liquid at room temperature, leading to highly permeable, leaky vesicle membranes that fail to retain encapsulated hydrophilic drugs during long-term storage [2]. Conversely, Span 60 forms excessively rigid matrices with high viscosity, requiring processing temperatures above 60 °C that can degrade thermosensitive active pharmaceutical ingredients (APIs) [3]. Furthermore, deviations from its specific HLB of 6.7 can cause rapid phase separation in complex eutectic or lipid-based emulsions, meaning generic class-level substitution is not viable for stability-critical manufacturing [4].
3,6-Anhydro-1-O-hexadecanoylhexitol (Span 40) exhibits a gel-to-liquid phase transition temperature of 46–47 °C, whereas its shorter-chain analog Span 20 transitions at ~24 °C [1]. This higher transition temperature allows Span 40 to form rigid, stable niosomal bilayers at physiological temperatures, significantly reducing the leakage of encapsulated hydrophilic compounds compared to liquid-state Spans. While Span 60 offers an even higher transition temperature (56–58 °C), Span 40 provides a lower thermal processing threshold, which is critical for encapsulating heat-labile active pharmaceutical ingredients (APIs) without thermal degradation [2].
| Evidence Dimension | Phase transition temperature and processing threshold |
| Target Compound Data | 46–47 °C (Solid at RT, moderate processing heat) |
| Comparator Or Baseline | Span 20 (24 °C, liquid at RT); Span 60 (56–58 °C, high processing heat) |
| Quantified Difference | 22 °C higher transition than Span 20; ~10 °C lower processing requirement than Span 60 |
| Conditions | Niosome thin-film hydration and storage at 25 °C |
Enables the stable encapsulation of thermosensitive APIs by providing rigid vesicle membranes without requiring the excessively high processing temperatures of longer-chain analogs.
In the formulation of soybean oil-based topical organogels, substituting Span 60 with 3,6-Anhydro-1-O-hexadecanoylhexitol (Span 40) drastically alters the rheological and release profile. At comparable concentrations, Span 40 produces organogels with approximately 10 times lower viscosity than Span 60-based gels [1]. This higher flexibility in the Span 40 matrix shifts the drug release profile, allowing for improved Fickian diffusion of active ingredients (e.g., paracetamol) while still achieving zero-order release kinetics at an 18% w/v concentration [1].
| Evidence Dimension | Gel viscosity and drug diffusion kinetics |
| Target Compound Data | High flexibility, ~10x lower viscosity, Fickian diffusion |
| Comparator Or Baseline | Span 60 (Highly rigid, ~10x higher viscosity, non-Fickian diffusion) |
| Quantified Difference | 1-order-of-magnitude reduction in viscosity |
| Conditions | Soybean oil organogels at pH 5.8 |
Buyers formulating topical gels should select this compound when spreadability, lower viscosity, and predictable Fickian drug release are prioritized over strict structural rigidity.
For dermatological and cosmetic applications, 3,6-Anhydro-1-O-hexadecanoylhexitol demonstrates superior occlusive properties and entrapment efficiency compared to both shorter and longer-chain analogs. In a pig ear skin model evaluating mineral water (Na+) entrapment, Span 40 niosomes achieved an entrapment efficiency of 24.9 ± 1.81%, vastly outperforming both Span 20 (5.66 ± 0.46%) and Span 60 (5.14 ± 0.42%) [1]. This is attributed to its optimal Hydrophilic-Lipophilic Balance (HLB) of 6.7, which forms a uniquely condensed and stable vesicular membrane that prevents ion leakage better than the alternatives [1].
| Evidence Dimension | Entrapment efficiency of aqueous minerals (Na+) |
| Target Compound Data | 24.9 ± 1.81% entrapment |
| Comparator Or Baseline | Span 20 (5.66%) and Span 60 (5.14%) |
| Quantified Difference | ~4.4 to 4.8-fold higher entrapment efficiency |
| Conditions | Pig ear skin permeation model, 1:1 molar ratio with cholesterol |
Essential for cosmetic and dermatological procurement where maximizing sustained skin hydration and active mineral delivery is the primary product claim.
3,6-Anhydro-1-O-hexadecanoylhexitol possesses an HLB value of 6.7, positioning it uniquely between the highly lipophilic Span 60 (HLB 4.7) and the more hydrophilic Span 20 (HLB 8.6) [1]. In complex multiphase systems, such as specific palm-oil-in-water emulsions or local anesthetic eutectic mixtures, emulsifiers with HLB values below 5 (like Span 60) or above 8 often fail to maintain long-term phase stability without excessive co-surfactants [2]. Span 40 provides the exact lipophilic balance required to stabilize these specific boundary formulations, preventing oil separation during extended shelf-life storage [1].
| Evidence Dimension | Hydrophilic-Lipophilic Balance (HLB) and phase stability |
| Target Compound Data | HLB 6.7 |
| Comparator Or Baseline | Span 60 (HLB 4.7) and Span 20 (HLB 8.6) |
| Quantified Difference | 2.0 to 1.9 HLB unit differential providing targeted boundary stabilization |
| Conditions | Oil-in-water and eutectic mixture emulsification |
Procuring this exact ester is necessary when a formulation's lipid phase requires a precise mid-range HLB to prevent phase separation over a multi-year shelf life.
Where this compound is the right choice for formulating vesicular drug delivery systems that require solid, leak-proof membranes at room temperature, but cannot withstand the high thermal processing temperatures demanded by longer-chain stearate alternatives [1].
Ideal for dermatological formulations where a lower viscosity, highly flexible gel matrix is required to ensure smooth spreadability and predictable Fickian diffusion of the active ingredient, outperforming rigid Span 60-based gels [2].
The preferred surfactant for premium cosmetic and barrier-repair formulations, utilizing its superior occlusive properties and ~25% aqueous mineral entrapment efficiency to drive sustained skin hydration [3].
Critical for stabilizing complex oil-in-water emulsions, lipid nanoparticles, and local anesthetic eutectic mixtures that specifically require an HLB of 6.7 to prevent phase separation over extended shelf lives [4].
Irritant